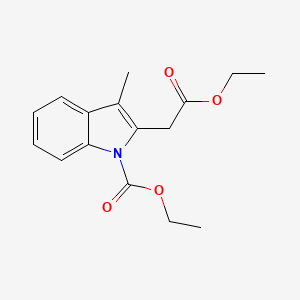
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as iodine or samarium triflate can be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes, resulting in antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2,3-dihydro-1,3-benzothiazole
- 2-Methylbenzothiazole
- 3-Methyl-2(3H)-benzothiazolone
Uniqueness
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and chemical reactivity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in various fields .
Propriétés
Numéro CAS |
56864-77-8 |
|---|---|
Formule moléculaire |
C15H15NS |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
3-methyl-2-(4-methylphenyl)-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H15NS/c1-11-7-9-12(10-8-11)15-16(2)13-5-3-4-6-14(13)17-15/h3-10,15H,1-2H3 |
Clé InChI |
MGOYHMIBTDERHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2N(C3=CC=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)










![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)

